molecular formula C20H22N2O3 B4627948 2-phenoxy-N-[2-(piperidine-1-carbonyl)phenyl]acetamide

2-phenoxy-N-[2-(piperidine-1-carbonyl)phenyl]acetamide

Cat. No.: B4627948
M. Wt: 338.4 g/mol
InChI Key: SZWYCSUSJXKFJX-UHFFFAOYSA-N
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Description

2-phenoxy-N-[2-(piperidine-1-carbonyl)phenyl]acetamide is a compound that belongs to the class of phenoxyacetamides. These compounds are known for their diverse pharmacological activities and potential therapeutic applications. The structure of this compound includes a phenoxy group, a piperidine ring, and an acetamide moiety, which contribute to its unique chemical properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenoxy-N-[2-(piperidine-1-carbonyl)phenyl]acetamide typically involves the reaction of 2-phenoxyacetic acid with piperidine and a suitable coupling agent. One common method includes the use of carbodiimide reagents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. For instance, the use of automated flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the production efficiency .

Chemical Reactions Analysis

Types of Reactions

2-phenoxy-N-[2-(piperidine-1-carbonyl)phenyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include phenol derivatives, alcohol derivatives, and various substituted phenoxy compounds .

Scientific Research Applications

2-phenoxy-N-[2-(piperidine-1-carbonyl)phenyl]acetamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as anti-inflammatory and analgesic effects.

    Medicine: It is investigated for its potential therapeutic applications in treating various diseases.

    Industry: The compound is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-phenoxy-N-[2-(piperidine-1-carbonyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The phenoxy group can interact with various enzymes and receptors, modulating their activity. The piperidine moiety can enhance the compound’s binding affinity and selectivity towards its targets. Overall, the compound exerts its effects through a combination of molecular interactions and biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-phenoxy-N-[2-(piperidine-1-carbonyl)phenyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the phenoxy and piperidine moieties enhances its potential as a versatile compound in various scientific and industrial applications .

Properties

IUPAC Name

2-phenoxy-N-[2-(piperidine-1-carbonyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c23-19(15-25-16-9-3-1-4-10-16)21-18-12-6-5-11-17(18)20(24)22-13-7-2-8-14-22/h1,3-6,9-12H,2,7-8,13-15H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZWYCSUSJXKFJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC=CC=C2NC(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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